molecular formula C13H13Br2N3OS B14871979 2,4-dibromo-6-((E)-((Z)-(3-ethyl-4-methylthiazol-2(3H)-ylidene)hydrazono)methyl)phenol

2,4-dibromo-6-((E)-((Z)-(3-ethyl-4-methylthiazol-2(3H)-ylidene)hydrazono)methyl)phenol

Cat. No.: B14871979
M. Wt: 419.14 g/mol
InChI Key: YHDKQBPNTYIUNI-RFQSFQDSSA-N
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Description

2,4-dibromo-6-((E)-((Z)-(3-ethyl-4-methylthiazol-2(3H)-ylidene)hydrazono)methyl)phenol is a complex organic compound characterized by its unique structure, which includes bromine atoms and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dibromo-6-((E)-((Z)-(3-ethyl-4-methylthiazol-2(3H)-ylidene)hydrazono)methyl)phenol typically involves multiple steps, starting with the bromination of phenol derivatives. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the selective bromination at the desired positions on the phenol ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes, utilizing bromine or bromine-containing reagents. The reaction conditions are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2,4-dibromo-6-((E)-((Z)-(3-ethyl-4-methylthiazol-2(3H)-ylidene)hydrazono)methyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted phenol derivatives .

Scientific Research Applications

2,4-dibromo-6-((E)-((Z)-(3-ethyl-4-methylthiazol-2(3H)-ylidene)hydrazono)methyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-dibromo-6-((E)-((Z)-(3-ethyl-4-methylthiazol-2(3H)-ylidene)hydrazono)methyl)phenol involves its interaction with specific molecular targets. The bromine atoms and thiazole ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dibromo-6-((E)-((4-fluorophenyl)imino)methyl)phenol
  • 2,4-dibromo-6-((E)-((2-hydroxyphenyl)imino)methyl)phenol
  • 2,4-dibromo-6-((E)-((1H-1,2,4-triazol-3-ylimino)methyl)phenol

Uniqueness

2,4-dibromo-6-((E)-((Z)-(3-ethyl-4-methylthiazol-2(3H)-ylidene)hydrazono)methyl)phenol is unique due to the presence of the thiazole ring and the specific arrangement of bromine atoms. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C13H13Br2N3OS

Molecular Weight

419.14 g/mol

IUPAC Name

2,4-dibromo-6-[(E)-[(Z)-(3-ethyl-4-methyl-1,3-thiazol-2-ylidene)hydrazinylidene]methyl]phenol

InChI

InChI=1S/C13H13Br2N3OS/c1-3-18-8(2)7-20-13(18)17-16-6-9-4-10(14)5-11(15)12(9)19/h4-7,19H,3H2,1-2H3/b16-6+,17-13-

InChI Key

YHDKQBPNTYIUNI-RFQSFQDSSA-N

Isomeric SMILES

CCN\1C(=CS/C1=N\N=C\C2=C(C(=CC(=C2)Br)Br)O)C

Canonical SMILES

CCN1C(=CSC1=NN=CC2=C(C(=CC(=C2)Br)Br)O)C

Origin of Product

United States

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